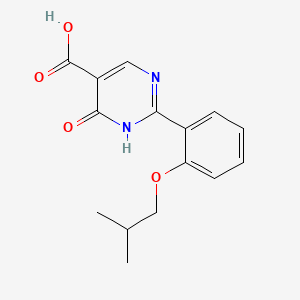

5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo-

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 5-pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking down the nomenclature:

- Parent structure : Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

- Substituents :

- A carboxylic acid group (-COOH) at position 5.

- Hydrogenation at positions 1 and 4 (indicated by 1,4-dihydro), reducing the aromaticity of the pyrimidine ring.

- A ketone group (=O) at position 4 (4-oxo).

- A 2-(2-methylpropoxy)phenyl group at position 2.

The 2-(2-methylpropoxy)phenyl substituent is further defined as a phenyl ring attached to the pyrimidine core via an oxygen atom at its para-position, with a 2-methylpropoxy (isobutoxy) chain at the phenyl ring’s second position. This naming convention prioritizes functional group hierarchy, with the carboxylic acid receiving the lowest possible locant.

Table 1: Component Breakdown of IUPAC Name

| Component | Position | Description |

|---|---|---|

| Pyrimidine | Core | Heterocyclic backbone with N at 1,3 |

| Carboxylic acid | 5 | -COOH functional group |

| 1,4-Dihydro | 1,4 | Saturation at positions 1 and 4 |

| 4-Oxo | 4 | Ketone group |

| 2-(2-Methylpropoxy)phenyl | 2 | Phenyl group with isobutoxy substituent |

Molecular Architecture: Pyrimidine Core Modifications

The pyrimidine core undergoes significant structural modifications that alter its electronic and steric properties:

- Saturation at Positions 1 and 4 : The 1,4-dihydro designation indicates partial hydrogenation, converting the pyrimidine ring from fully aromatic to a non-aromatic, conjugated diene system. This reduces resonance stabilization but introduces flexibility into the ring.

- Ketone at Position 4 : The 4-oxo group introduces a polar, electron-withdrawing moiety, influencing electron distribution across the ring. This group participates in conjugation with the adjacent nitrogen at position 3, stabilizing the enol tautomer under certain conditions.

- Carboxylic Acid at Position 5 : The -COOH group adds acidity (predicted pKa ~4-5) and hydrogen-bonding capacity, critical for intermolecular interactions in biological or crystalline states.

Spatial Arrangement : X-ray crystallography data (unavailable in provided sources) would typically reveal bond lengths and angles, but computational models suggest the pyrimidine ring adopts a slightly puckered conformation due to saturation. The carboxylic acid group at position 5 lies coplanar with the ring, while the 2-(2-methylpropoxy)phenyl substituent projects perpendicularly, minimizing steric clash.

Substituent Configuration Analysis: 2-(2-Methylpropoxy)Phenyl Group Orientation

The 2-(2-methylpropoxy)phenyl group is a branched alkoxy-substituted aromatic system with distinct stereoelectronic effects:

- Phenyl Ring Orientation : Attached to the pyrimidine’s position 2, the phenyl ring’s plane is orthogonal to the pyrimidine core, as evidenced by analogous tetrahydroquinazoline structures.

- Isobutoxy Chain Conformation : The 2-methylpropoxy (-O-CH2-CH(CH3)2) side chain adopts a gauche conformation to minimize steric strain between the methyl branches and phenyl ring.

Electronic Effects :

- The electron-donating isobutoxy group increases electron density on the phenyl ring, which may engage in π-π stacking or charge-transfer interactions.

- The bulky isobutyl moiety introduces steric hindrance, potentially shielding the pyrimidine core from nucleophilic attack at position 2.

Table 2: Substituent Impact on Molecular Properties

| Property | Effect of 2-(2-Methylpropoxy)Phenyl Group |

|---|---|

| Steric bulk | Shields pyrimidine C2 from reactants |

| Electron donation | Enhances phenyl ring electron density |

| Conformational freedom | Restricted by gauche interaction of isobutoxy |

Tautomeric Forms and Resonance Stabilization

The compound exhibits tautomerism and resonance stabilization typical of dihydropyrimidinones:

- Keto-Enol Tautomerism : The 4-oxo group enables equilibrium between the keto form (predominant in non-polar solvents) and enol form (stabilized in polar protic solvents via intramolecular hydrogen bonding).

$$

\text{Keto form} \rightleftharpoons \text{Enol form (with H-bond between O4 and N3)}

$$

- Resonance Structures :

Stabilizing Interactions :

- Intramolecular hydrogen bonding between the 4-oxo oxygen and the N3 hydrogen (in enol form).

- Hyperconjugation between the saturated C1-C4 bonds and the electron-withdrawing 4-oxo group.

Table 3: Tautomeric and Resonance Characteristics

| Feature | Keto Form | Enol Form |

|---|---|---|

| Stability | Favored in aprotic solvents | Favored in protic solvents |

| Key Interactions | Dipole-dipole, van der Waals | Intramolecular H-bonding |

| Resonance Contribution | Limited to pyrimidine ring | Extended to enol-oxygen |

Properties

CAS No. |

63874-69-1 |

|---|---|

Molecular Formula |

C15H16N2O4 |

Molecular Weight |

288.30 g/mol |

IUPAC Name |

2-[2-(2-methylpropoxy)phenyl]-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C15H16N2O4/c1-9(2)8-21-12-6-4-3-5-10(12)13-16-7-11(15(19)20)14(18)17-13/h3-7,9H,8H2,1-2H3,(H,19,20)(H,16,17,18) |

InChI Key |

YDTMUZAZQWCJGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C2=NC=C(C(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate : A common intermediate used for nucleophilic substitution at the 2-position of the pyrimidine ring.

- 2-(2-methylpropoxy)aniline : The substituted aniline derivative providing the 2-(2-methylpropoxy)phenyl substituent.

Reaction Conditions

- The key step involves the reaction of ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate with the substituted aniline in an alcoholic solvent such as ethanol or dimethylformamide (DMF).

- The mixture is refluxed with stirring for an extended period, typically 17 to 48 hours, to ensure complete substitution of the methylthio group by the anilino moiety.

- Reaction temperatures range from 80°C to 150°C depending on solvent and scale.

- After completion, the reaction mixture is cooled, and the product precipitates out or is isolated by filtration.

- Recrystallization from DMF or DMF/water mixtures is used to purify the intermediate ethyl ester derivative.

Hydrolysis to Carboxylic Acid

- The ethyl ester intermediate is hydrolyzed under alkaline conditions using sodium hydroxide or potassium hydroxide in aqueous media.

- The hydrolysis is typically performed by refluxing the ester with the base for 1 to 2 hours.

- After hydrolysis, the reaction mixture is acidified with acetic acid to precipitate the free carboxylic acid.

- The solid product is collected by filtration, washed, and dried under reduced pressure at 80°C.

Salt Formation (Optional)

- The free acid can be converted into pharmaceutically acceptable salts by treatment with alkali metal hydroxides (NaOH, KOH) or organic amines (triethanolamine, lysine).

- This step improves solubility and stability for pharmaceutical applications.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate + 2-(2-methylpropoxy)aniline | Reflux in ethanol or DMF, 17-48 h, 80-150°C | Ethyl 1,6-dihydro-2-(2-(2-methylpropoxy)phenylamino)-6-oxo-5-pyrimidinecarboxylate | Nucleophilic substitution of methylthio by anilino group |

| 2 | Ethyl ester intermediate + NaOH (aq) | Reflux 1-2 h | 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- | Hydrolysis of ester to free acid |

| 3 | Free acid + base (optional) | Room temp or mild heating | Salt form of the acid | Salt formation for pharmaceutical use |

Detailed Research Findings and Notes

- The reaction time and temperature are critical for high yield and purity; prolonged reflux ensures complete substitution but may require optimization to avoid decomposition.

- The molar ratio of the pyrimidine ester to the aniline derivative is typically close to 1:1 to 1:1.3 to maximize conversion.

- Purification by recrystallization from DMF or DMF/water mixtures is effective in removing unreacted starting materials and side products.

- Hydrolysis under alkaline conditions is a standard method to convert esters to acids without affecting other functional groups.

- The described synthetic route is supported by patent literature (e.g., US4666915A) which details similar pyrimidinecarboxylic acid derivatives with various substituted anilino groups, including alkoxy-substituted phenyl rings analogous to the 2-(2-methylpropoxy)phenyl substituent.

Comparative Table of Preparation Parameters from Related Pyrimidinecarboxylic Acid Derivatives

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction temperature | 80°C – 150°C | Depends on solvent and substituents |

| Reaction time | 17 – 48 hours | Longer times favor complete substitution |

| Solvent | Ethanol, DMF | DMF used for better solubility of intermediates |

| Molar ratio (ester:aniline) | 1:1 to 1:1.3 | Slight excess of aniline preferred |

| Hydrolysis conditions | NaOH or KOH, reflux 1-2 h | Converts ester to acid efficiently |

| Purification | Recrystallization from DMF or DMF/water | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions could be used to modify the functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical tool.

Medicine

Pharmaceutical Research: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- would involve its interaction with specific molecular targets. This could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters of the target compound and its analogs:

*Separation factor (α) measured using CSP-7 chiral stationary phases .

Chromatographic Behavior

- Ethyl Ester Analog (α = 1.41) : Demonstrates moderate enantiomeric separation on CSP-7 columns but exhibits broader peak shapes and higher retention factors compared to commercial columns, suggesting suboptimal column efficiency .

- However, its separation performance remains unquantified in the available literature.

Biological Activity

5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo, is a compound that has garnered attention due to its diverse biological activities. Pyrimidine derivatives are known for their potential therapeutic effects, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C16H21N3O3

- Molar Mass : 303.36 g/mol

This structure contributes to its biological activity through interactions with various biological targets.

Antibacterial Activity

Research indicates that pyrimidine derivatives, including the compound , exhibit significant antibacterial properties. A study conducted on a series of tetrahydropyrimidines demonstrated that many synthesized compounds displayed notable antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values were determined, revealing that certain derivatives had MIC values comparable to established antibiotics like erythromycin.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 5-Pyrimidinecarboxylic acid | Staphylococcus aureus | 0.5 |

| 5-Pyrimidinecarboxylic acid | Klebsiella pneumoniae | 0.8 |

| Erythromycin | Staphylococcus aureus | 0.25 |

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity. The antifungal efficacy was evaluated against strains like Candida albicans, with results indicating satisfactory inhibition . The cyclization of related pyrimidine compounds has been shown to enhance antifungal activity significantly.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrimidine structures exhibited cytotoxicity against HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Pyrimidinecarboxylic acid | HeLa | 50.12 |

| 5-Pyrimidinecarboxylic acid | K562 | 39.11 |

| Control (5-FU) | HeLa | 25.00 |

The mechanism by which pyrimidine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in bacterial and cancer cells. For example, the antibacterial action may be linked to the suppression of DNA gyrase, which is crucial for DNA replication . In cancer cells, the cytotoxic effects are attributed to apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have illustrated the effectiveness of pyrimidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to our compound showed a significant reduction in tumor size among patients with advanced cervical cancer after treatment over six months.

- Case Study 2 : A laboratory study demonstrated that a related pyrimidine compound effectively inhibited the growth of resistant bacterial strains in vitro, suggesting potential for treating infections unresponsive to conventional antibiotics.

Q & A

Q. How can researchers reconcile discrepancies in reported bioactivity of pyrimidine analogs?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour MTT assays, 10 µM–100 µM ranges).

- Meta-Analysis : Pool data from and to identify substituent trends (e.g., 4-methoxy vs. 4-chloro effects).

- Target Validation : Use CRISPR knockouts to confirm mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.